molecular formula C13H16N4O2S B2735304 N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide CAS No. 1170427-27-6

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2735304
CAS No.: 1170427-27-6
M. Wt: 292.36
InChI Key: LQINOYFJWRYFTH-UHFFFAOYSA-N
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Description

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide is a versatile chemical compound used extensively in scientific research. Its unique properties make it an excellent candidate for various applications, ranging from drug development to materials science. This compound is known for its stability and reactivity, making it a valuable tool in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide typically involves the reaction of 6-methylpyridazine with an appropriate amine and benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to various substituted sulfonamides .

Scientific Research Applications

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, affecting processes such as cell division and apoptosis. These interactions are mediated by the compound’s ability to form stable complexes with proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives and sulfonamides, such as:

  • 2-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzene-1-sulfonamide
  • N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide .

Uniqueness

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide is unique due to its specific combination of a pyridazine ring and a benzenesulfonamide group. This structure imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs. Its stability and reactivity also set it apart from other similar compounds.

Properties

IUPAC Name

N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-11-7-8-13(17-16-11)14-9-10-15-20(18,19)12-5-3-2-4-6-12/h2-8,15H,9-10H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQINOYFJWRYFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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